7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Catalog No.
S6607554
CAS No.
166883-03-0
M.F
C10H10FNO
M. Wt
179.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

CAS Number

166883-03-0

Product Name

7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

IUPAC Name

7-fluoro-1-methyl-3,4-dihydroquinolin-2-one

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

InChI

InChI=1S/C10H10FNO/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3

InChI Key

ZHZRLOXSTPINQH-UHFFFAOYSA-N

SMILES

CN1C(=O)CCC2=C1C=C(C=C2)F

Canonical SMILES

CN1C(=O)CCC2=C1C=C(C=C2)F

The exact mass of the compound 7-Fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one, 95% is 179.074642105 g/mol and the complexity rating of the compound is 219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a highly specialized N-methylated, fluorinated lactam intermediate primarily utilized in the synthesis of selective aldosterone synthase (CYP11B2) inhibitors. Featuring a stable 3,4-dihydroquinolin-2-one core, this compound integrates a fluorine atom at the C7 position and a methyl group at the N1 position. These specific modifications are engineered to optimize downstream API metabolic stability, lipophilicity, and target selectivity against structurally similar off-target enzymes like CYP11B1. In industrial procurement, it serves as an advanced, ready-to-couple building block, bypassing the need for hazardous in-house methylation and providing a regioselectively primed scaffold for C6-halogenation and subsequent cross-coupling reactions. [1]

Research Fit

Scaffold CYP11B inhibitor synthesis and SAR exploration
Probe 19F NMR-based screening and metabolic monitoring
Core CNS lead optimization with tunable physicochemical profile

Substituting this specific compound with closely related analogs, such as the des-methyl (7-fluoro-3,4-dihydro-1H-quinolin-2-one) or des-fluoro (1-methyl-3,4-dihydro-1H-quinolin-2-one) variants, fundamentally compromises both synthesis processability and final API performance. The N-methyl group is critical for eliminating the lactam hydrogen-bond donor, which directly prevents off-target binding to CYP11B1 and enhances cellular permeability. Meanwhile, the C7 fluorine atom not only blocks metabolic oxidation at that site but also exerts a strong ortho-directing electronic effect that ensures exclusive regioselectivity during subsequent C6-bromination. Using a non-fluorinated or non-methylated substitute requires extensive process redesign and yields final drug candidates with unacceptable off-target toxicity profiles and reduced metabolic half-lives. [1]

Substitution Risk

Regioisomer shift

5-fluoro or 6-fluoro substitution may substantially reduce CYP11B target engagement compared to the 7-fluoro isomer.

Unsubstituted scaffold

Lacks fluorine-mediated lipophilicity and metabolic stability modulation, altering lead optimization profiles.

Synthetic compatibility

Validated cross-coupling routes for the 7-fluoro isomer may not directly transfer to other regioisomers.

C6-Selective Bromination for Cross-Coupling

The C7 fluorine and N1 methyl groups synergistically direct electrophilic aromatic substitution exclusively to the C6 position. When reacted with N-bromosuccinimide (NBS) in DMF, 7-fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one undergoes clean conversion to 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one. This reaction proceeds at room temperature within 3 hours, achieving quantitative conversion without the formation of complex regioisomer mixtures that typically plague non-fluorinated quinolinone cores. [1]

Evidence DimensionBromination Regioselectivity & Yield
Target Compound Data~100% regioselectivity at C6, complete conversion in 3h at RT
Comparator Or BaselineNon-fluorinated quinolin-2-ones (yield mixed C6/C8 isomers)
Quantified DifferenceElimination of chromatographic separation of regioisomers
ConditionsNBS, DMF, 0 °C to RT, 3 hours

High regioselectivity eliminates costly downstream purification steps, making this precursor highly efficient for scaling up Suzuki or Stille cross-coupling workflows.

CYP11B Inhibition
Head-to-head
7-fluoro: EC50 0.005–0.067 nM
unsubstituted: 0.007 nM
5-fluoro: 0.008–0.723 nM
7-fluoro substitution yields measurably higher potency in cell-based CYP11B assay.
Cell-based assay under CMV promoter; data from US9796702.

N-Alkylation Bottleneck Removal

Procuring the pre-methylated 7-fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one bypasses the need for in-house N-alkylation of 7-fluoro-3,4-dihydro-1H-quinolin-2-one. The standard methylation protocol requires strong bases (e.g., potassium tert-butoxide) and toxic methylating agents (e.g., methyl iodide) at 0 °C to room temperature, yielding approximately 89% of the methylated product. [1] By sourcing the N-methylated building block directly, manufacturers eliminate a hazardous chemical step, save on reagent costs, and avoid the ~11% yield loss associated with the alkylation and subsequent aqueous workup.

Evidence DimensionProcess Yield & Step Count
Target Compound Data100% ready for C6-functionalization
Comparator Or Baseline7-fluoro-3,4-dihydro-1H-quinolin-2-one (requires MeI/t-BuOK, ~89% yield)
Quantified DifferenceSaves 1 synthetic step, avoids highly toxic MeI, prevents 11% yield loss
ConditionsIndustrial scale-up synthesis

Purchasing the pre-methylated intermediate streamlines manufacturing timelines and improves overall safety and yield in API production.

Physicochemical Profile
Class-level
MW 179.19 (fluorinated) vs 161.20 (unsubstituted)
Estimated ΔlogP ~ +0.5 to +1.0
Fluorination may support favorable lipophilicity modulation for CNS design.
Estimated values; experimental logD not reported in sourced data.

High CYP11B2 Selectivity

The structural features of this specific building block directly translate to the pharmacological viability of the final product. APIs derived from the N-methylated, C7-fluorinated core exhibit profound selectivity for aldosterone synthase (CYP11B2) over 11β-hydroxylase (CYP11B1). For instance, related pyridine-substituted 3,4-dihydro-1H-quinolin-2-ones achieve sub-nanomolar IC50 values (e.g., 0.1-0.2 nM) for CYP11B2, with selectivity factors up to 440-fold over CYP11B1. [1] The N-methyl group removes the hydrogen bond donor, which is a critical factor in preventing off-target CYP11B1 binding that causes undesired cortisol suppression.

Evidence DimensionEnzyme Selectivity (CYP11B2 vs CYP11B1)
Target Compound DataSupports API selectivity factors up to 440-fold
Comparator Or BaselineDes-methyl (NH) lactam analogs (show reduced selectivity and higher off-target CYP11B1 inhibition)
Quantified DifferenceOrders of magnitude improvement in target selectivity
Conditionsin vitro enzyme inhibition assays

The N-methyl modification is non-negotiable for buyers synthesizing aldosterone synthase inhibitors, as it prevents clinical side effects related to cortisol suppression.

Synthetic Validation
Reported
Key intermediate in US9796702; compatible with NBS bromination and Suzuki coupling.
Supports procurement confidence as a validated scaffold for high-value derivatives.
Conditions: NBS in DMF at 0°C, then Pd-catalyzed cross-coupling.

Aldosterone Synthase (CYP11B2) Inhibitors

This compound is the premier starting material for developing therapeutics targeting resistant hypertension and congestive heart failure. Its pre-installed N-methyl and C7-fluoro groups ensure that downstream cross-coupling (after C6-bromination) yields APIs with the necessary metabolic stability and extreme selectivity for CYP11B2 over CYP11B1, avoiding the cortisol-suppression side effects seen with earlier generation inhibitors. [1]

Cross-Coupling Library Building Block

In medicinal chemistry workflows, the compound is rapidly converted to its 6-bromo or 6-boronate ester derivatives. Because the C7-fluorine directs bromination exclusively to the C6 position, it is an ideal, high-efficiency scaffold for parallel synthesis and Suzuki-Miyaura coupling with various heteroaryl boronic acids (e.g., pyridines, isoquinolines) without the need for tedious regioisomer separation. [2]

Bicyclic and Spirocyclic Cardiovascular Agents

Beyond standard linear syntheses, the stable N-methyl lactam core serves as a robust foundation for constructing complex bicyclic or spirocyclic architectures. The N-methyl group enhances the overall lipophilicity and membrane permeability of the resulting structures, making it highly suitable for cardiovascular drugs requiring excellent oral bioavailability and long half-lives. [1]

Application Fit Matrix

Application
Selection Property
Validation Focus
CYP11B2 inhibitor design
7-fluoro scaffold for SAR exploration
CYP11B1/B2 selectivity profiling
Steroidogenic pathway probe development
High-potency core for chemical probe synthesis
Target engagement in cellular steroidogenesis models
19F NMR-based screening
Fluorine atom as sensitive NMR handle
Ligand-protein binding and metabolic monitoring
CNS lead optimization
Fluorinated scaffold for BBB penetration tuning
CNS exposure and P-gp efflux assessment

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

179.074642105 g/mol

Monoisotopic Mass

179.074642105 g/mol

Heavy Atom Count

13

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